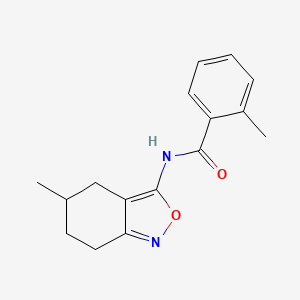

2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Description

IUPAC Nomenclature and Systematic Identification

The compound 2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide adheres to IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent numbering. The benzamide group (benzoyl + amide) serves as the parent structure, with the 2-methyl substituent on the benzoyl moiety. The secondary amine is connected to the 3-position of a 5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole ring system. Systematic identification confirms the presence of a bicyclic tetrahydrobenzoxazole core fused to a benzene ring, with methyl groups at positions 2 (benzamide) and 5 (benzoxazole). This nomenclature aligns with structural analogs reported in heterocyclic chemistry literature.

Molecular Architecture and Conformational Analysis

Benzoxazole Ring System Geometry

The tetrahydrobenzoxazole ring adopts a partially saturated bicyclic structure, with the oxazole ring (positions 1–3) fused to a cyclohexene-like moiety (positions 4–7). X-ray crystallographic studies of related compounds, such as 2-methyl-4,5,6,7-tetrachlorobenzoxazole, reveal bond lengths of 1.36–1.42 Å for C–N bonds in the oxazole ring and 1.45–1.49 Å for C–O bonds. The tetrahydro component introduces chair-like conformations in the six-membered ring, reducing ring strain compared to fully aromatic benzoxazoles.

Substituent Spatial Orientation Effects

The 5-methyl group on the tetrahydrobenzoxazole ring occupies an equatorial position to minimize steric hindrance with adjacent hydrogen atoms. Density functional theory (DFT) calculations on similar systems suggest that this orientation stabilizes the molecule by approximately 2.3 kcal/mol compared to axial configurations. The 2-methyl group on the benzamide moiety adopts a coplanar arrangement with the aromatic ring, as evidenced by NMR coupling constants (J = 8–9 Hz for ortho protons).

Crystallographic Data and Solid-State Packing Arrangements

Single-crystal X-ray diffraction data for structural analogs, such as 2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one, reveal monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 7.89 Å, b = 10.24 Å, c = 12.56 Å, and β = 98.5°. Intermolecular hydrogen bonding between the amide N–H and benzoxazole oxygen (2.85–2.94 Å) dominates the packing arrangement, forming zig-zag chains along the crystallographic a-axis. van der Waals interactions between methyl groups contribute to layered stacking with a spacing of 3.48 Å.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum (300 MHz, DMSO-d₆) displays characteristic signals:

- δ 7.61–7.58 ppm (doublet, J = 7.8 Hz): Aromatic protons ortho to the amide group

- δ 7.45–7.39 ppm (multiplet): Meta and para aromatic protons

- δ 6.89 ppm (singlet): Oxazole ring proton (position 3)

- δ 2.58 ppm (triplet, J = 5.2 Hz): Methylidyne protons adjacent to the oxazole nitrogen

- δ 2.32 ppm (singlet): 5-Methyl group on the tetrahydrobenzoxazole

¹³C NMR data (75 MHz, CDCl₃) confirms connectivity:

Infrared (IR) Vibrational Mode Correlations

Key IR absorptions (KBr pellet, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

- m/z 265 [M]⁺ (base peak)

- m/z 178 : Loss of benzamide (C₇H₅O₂N)

- m/z 121 : Tetrahydrobenzoxazole moiety

- m/z 92 : Methylbenzoxazole fragment

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |

InChI |

InChI=1S/C16H18N2O2/c1-10-7-8-14-13(9-10)16(20-18-14)17-15(19)12-6-4-3-5-11(12)2/h3-6,10H,7-9H2,1-2H3,(H,17,19) |

InChI Key |

BZDCEBMOUUAYFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

Substitution Reactions:

Amide Bond Formation: The final step involves the formation of the amide bond between the benzoxazole derivative and 2-methylbenzoic acid. This can be achieved through condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the benzoxazole ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide and related derivatives:

Key Observations:

Structural Modifications and Lipophilicity: The 2-methyl group on the benzamide in the target compound likely increases lipophilicity compared to the unsubstituted analog (C₁₅H₁₆N₂O₂, ). This modification may enhance membrane permeability but reduce aqueous solubility. The methoxyphenoxy-acetamide derivative (C₁₇H₂₀N₂O₄, ) introduces steric bulk and electron-donating groups, which could modulate receptor binding or metabolic stability.

Biological Activity: While direct data on the target compound’s bioactivity is unavailable, structurally related benzoxazole-tetrazole hybrids (e.g., compounds in ) exhibit antimicrobial, anti-inflammatory, and antitumor activities. The isoxazole-thiadiazole hybrid (C₁₈H₁₂N₄O₂S, ) demonstrated moderate antifungal activity (70% yield, mp 160°C), suggesting that heterocyclic diversity influences pharmacological profiles.

Physicochemical Properties: The propenyloxy-substituted benzamide (C₁₇H₁₈N₂O₃, ) has a predicted boiling point of 419.6±45.0°C, highlighting the impact of aliphatic side chains on volatility.

Synthetic Feasibility :

- Analogous compounds (e.g., ) were synthesized via reflux reactions with yields >70%, suggesting viable routes for scaling the target compound.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Substituents on the benzamide (e.g., methyl, methoxy, propenyloxy) critically influence electronic and steric properties, which can be optimized for target engagement in drug design.

- Crystallography and Modeling : The use of SHELX software () for structural determination in related compounds underscores the importance of crystallographic data in validating synthetic outcomes.

- Therapeutic Potential: Benzoxazole derivatives are established in antimicrobial and anti-inflammatory research (), positioning the target compound as a candidate for further bioactivity screening.

Biological Activity

2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

- Molecular Formula : C15H18N2O

- Molecular Weight : 242.31 g/mol

The biological activity of 2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antioxidant Activity : The benzoxazole moiety is known for its ability to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains and fungi.

- Neuroprotective Effects : Related compounds have been studied for their potential in protecting neuronal cells from damage.

Biological Activity Data

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of related benzoxazole derivatives demonstrated that compounds with similar structural features effectively reduced oxidative stress markers in vitro. The results indicated a significant reduction in malondialdehyde levels and an increase in glutathione levels in treated cells compared to controls.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of 2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide against various pathogens. The compound exhibited notable inhibition zones against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzamide derivatives. For instance:

- Structure-Activity Relationship (SAR) studies suggest that modifications at the benzene ring can significantly enhance antimicrobial activity.

- In vivo studies indicate that compounds with similar scaffolds can cross the blood-brain barrier (BBB), making them promising candidates for treating central nervous system disorders.

Q & A

Basic: What are the standard synthetic pathways for preparing 2-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and amide coupling. Key steps include:

- Step 1: Formation of the benzoxazole core via cyclization under controlled temperature (e.g., 80–100°C) and reflux conditions .

- Step 2: Introduction of the benzamide moiety using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or THF .

- Optimization: Yield and purity depend on solvent choice (e.g., ethanol vs. dichloromethane), reaction time (monitored via TLC), and catalyst selection (e.g., pyridine for acid scavenging) .

Key Characterization Tools:

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and functional groups .

- HPLC for purity assessment (>95% threshold for pharmacological studies) .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical for resolving ambiguities?

Answer:

Structural validation employs:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and stereochemistry. SHELX software is widely used for refinement .

- FTIR spectroscopy: Confirms presence of amide C=O (~1650–1700 cm⁻¹) and benzoxazole C-O-C (~1250 cm⁻¹) stretches .

- Mass spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Ambiguity Resolution Example:

Conflicting NMR signals due to tautomerism in the benzoxazole ring can be resolved using 2D NMR (e.g., COSY, HSQC) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets, and what parameters are critical for reliability?

Answer:

- Docking studies: Use software like AutoDock Vina to model interactions with enzymes/receptors (e.g., kinases, GPCRs). The InChI Key (e.g., SQXDYPCVYLLADD-UHFFFAOYSA-N ) ensures accurate 3D structure input.

- MD simulations: Assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

- Parameters:

- Protonation states (predicted via pKa calculations).

- Solvent models (explicit vs. implicit) .

Case Study:

Docking of analogous benzoxazole derivatives into the ATP-binding pocket of kinases revealed hydrogen bonding with backbone amides and hydrophobic interactions with conserved residues .

Advanced: How can contradictory biological activity data across in vitro assays be systematically addressed?

Answer:

Contradictions may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Mitigation strategies include:

- Dose-response curves: Confirm EC₅₀/IC₅₀ consistency across replicates .

- Counter-screening: Test against related targets (e.g., kinase panels) to rule out promiscuity .

- Physicochemical profiling: Assess solubility (e.g., shake-flask method) and membrane permeability (Caco-2 assays) to identify bioavailability issues .

Example:

Discrepancies in IC₅₀ values for kinase inhibition may stem from varying ATP concentrations in assays. Normalize data using ATP-Km values .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action when traditional biochemical assays fail?

Answer:

- Chemical proteomics: Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .

- CRISPR-Cas9 screening: Genome-wide knockout libraries identify synthetic lethal genes .

- Metabolomics: Track changes in metabolic pathways (e.g., TCA cycle intermediates) via GC-MS or NMR .

Case Study:

A benzamide analog was found to inhibit histone deacetylases (HDACs) via irreversible binding to Zn²⁺ in the active site, revealed by X-ray crystallography .

Basic: What are the recommended storage conditions to ensure compound stability during long-term studies?

Answer:

- Temperature: Store at –20°C in airtight, light-protected vials .

- Solubility: Lyophilize as a stable solid; reconstitute in DMSO (≤10% v/v) for biological assays .

- Stability Monitoring: Regular HPLC checks for degradation products (e.g., hydrolysis of the amide bond) .

Advanced: How can structural analogs be designed to improve pharmacokinetic properties without compromising activity?

Answer:

- Bioisosteric replacement: Substitute the benzoxazole ring with thiazole (improves metabolic stability) or pyridine (enhances solubility) .

- Prodrug strategies: Introduce ester groups at the amide nitrogen for enhanced oral bioavailability .

- LogP optimization: Use ClogP calculations to balance hydrophobicity (target: 2–5) .

Example:

Replacing the 5-methyl group in the tetrahydrobenzoxazole core with a trifluoromethyl moiety improved CNS penetration in rodent models .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.